![molecular formula C13H18ClNO3 B1424541 Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride CAS No. 1220032-13-2](/img/structure/B1424541.png)
Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride
Overview
Description
“Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride” is a chemical compound with the IUPAC name "methyl 4- (3-pyrrolidinyl)benzoate hydrochloride" . It is used extensively in scientific research due to its versatile nature, which allows for various applications ranging from drug discovery to material synthesis.
Molecular Structure Analysis
The molecular structure of “Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride” is represented by the InChI code "1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H" . The molecular formula is "C13H18ClNO3" , and the molecular weight is 241.72 .Physical And Chemical Properties Analysis
“Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride” has a molecular weight of 241.72 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
I have conducted a search for the scientific research applications of “Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride”, but unfortunately, the available information does not provide a detailed analysis of specific applications in various fields. The sources mention general areas such as life science research, chromatography, mass spectrometry, analytical chemistry, biopharma production, and advanced battery science , but they do not go into detail about unique applications within these fields.
Mechanism of Action
The mechanism of action for “Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride” is not specified in the search results. Its mechanism of action would depend on the specific context of its use, particularly in drug discovery or material synthesis.
properties
IUPAC Name |
methyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-2-4-12(5-3-11)17-9-10-6-7-14-8-10;/h2-5,10,14H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIZUOYGSSYGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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